4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of Substituents: Chlorine, cyclopropyl, iodine, and methyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine can be compared with other halogenated pyrimidine derivatives, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar halogenation but differs in the presence of an amino group instead of cyclopropyl and iodine.
4-Chloro-5-iodo-6-methylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPDEYPQIKJYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517863-66-9 |
Source
|
Record name | 4-chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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